benzyl N-(3-chloropropyl)carbamate

Protecting group orthogonality Solid-phase peptide synthesis Hydrogenolysis selectivity

Benzyl N-(3-chloropropyl)carbamate (CAS 53602-19-0), also referred to as benzyl (3-chloropropyl)carbamate or Cbz-3-chloropropylamine, is a carbamate-protected primary amine building block with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol. The compound integrates two orthogonal reactive centers: a benzyl carbamate (Cbz) protecting group that is stable under acidic and basic conditions but cleavable via catalytic hydrogenolysis, and a terminal primary alkyl chloride that serves as an electrophile for nucleophilic substitution or as a precursor for Grignard/metallation chemistry.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 53602-19-0
Cat. No. B1287329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(3-chloropropyl)carbamate
CAS53602-19-0
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCl
InChIInChI=1S/C11H14ClNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
InChIKeySDZIOSZETONVQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(3-Chloropropyl)carbamate (CAS 53602-19-0): A Bifunctional Cbz-Protected Aminoalkyl Chloride for Multi-Step Synthesis


Benzyl N-(3-chloropropyl)carbamate (CAS 53602-19-0), also referred to as benzyl (3-chloropropyl)carbamate or Cbz-3-chloropropylamine, is a carbamate-protected primary amine building block with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . The compound integrates two orthogonal reactive centers: a benzyl carbamate (Cbz) protecting group that is stable under acidic and basic conditions but cleavable via catalytic hydrogenolysis, and a terminal primary alkyl chloride that serves as an electrophile for nucleophilic substitution or as a precursor for Grignard/metallation chemistry . This dual functionality positions it as a versatile intermediate in medicinal chemistry and natural product synthesis, distinct from simple haloalkylamines or mono-functional carbamates .

Why Benzyl N-(3-Chloropropyl)carbamate Cannot Be Replaced by Unprotected Haloalkylamines or Alternative Carbamates


Substituting benzyl N-(3-chloropropyl)carbamate (53602-19-0) with unprotected 3-chloropropylamine results in chemoselectivity loss, as the free amine competes as a nucleophile with intended reaction partners, leading to polymerization or undesired alkylation . Replacing the Cbz group with a tert-butyl carbamate (Boc) analog alters the deprotection logic entirely: Cbz is cleaved by hydrogenolysis (H₂, Pd/C) under neutral conditions, while Boc requires strong acid (TFA or HCl). This orthogonality is non-negotiable when the target molecule contains acid-sensitive functionalities such as tert-butyl esters, silyl ethers, or epoxides . The 3-carbon spacer between the carbamate nitrogen and the terminal chloride further distinguishes it from 2-chloroethyl or 4-chlorobutyl analogs, where differences in chain length affect cyclization kinetics and the thermodynamic stability of ring-closed products—a critical parameter in heterocycle synthesis . Generic replacement based solely on the 'protected aminoalkyl chloride' class without matching the specific orthogonal protection scheme and spacer length risks synthetic route failure.

Quantitative Differentiation Evidence for Benzyl N-(3-Chloropropyl)carbamate (53602-19-0) vs. Closest Analogs


Deprotection Orthogonality: Cbz vs. Boc in Multi-Functional Molecule Synthesis

Benzyl N-(3-chloropropyl)carbamate (53602-19-0) employs a Cbz protecting group that is quantitatively cleaved by catalytic hydrogenolysis (H₂, 10% Pd/C, MeOH, 25°C, 1–4 h) while remaining fully stable to the acidic conditions (e.g., 50% TFA/CH₂Cl₂, 25°C, 1 h) used to remove the Boc group from tert-butyl (3-chloropropyl)carbamate (CAS 116861-31-5) . This orthogonality is structurally intrinsic: the Cbz group's benzyl carbamate linkage undergoes C–O bond hydrogenolysis, whereas the Boc group's tert-butyl carbamate undergoes acid-catalyzed C–O cleavage via an S_N1-type mechanism .

Protecting group orthogonality Solid-phase peptide synthesis Hydrogenolysis selectivity

Leaving Group Reactivity: 3-Chloropropyl vs. 3-Bromopropyl in Nucleophilic Substitution

The terminal chloride in benzyl N-(3-chloropropyl)carbamate (53602-19-0) exhibits lower but more controllable reactivity compared to the bromide in benzyl (3-bromopropyl)carbamate (CAS 39945-54-5). The bromide analog undergoes S_N2 displacement approximately 30–60 times faster based on standard leaving group ability (Br⁻ > Cl⁻), which can lead to premature consumption or side reactions in multi-step sequences where the electrophilic center must remain latent until a specific stage . The molecular weight difference (227.69 vs. 272.14 g/mol for the bromo analog) also confers a 20% mass efficiency advantage for the chloro compound in atom-economical synthesis .

Nucleophilic substitution kinetics Synthetic intermediate selection Chain extension strategy

Synthetic Application: 90% Yield in Thiol-Ene Coupling Demonstrates Functional Group Compatibility

In the 2014 Angewandte Chemie study by Povie et al., benzyl N-(3-chloropropyl)carbamate (53602-19-0) was employed as a model substrate in thiol-ene coupling (TEC) reactions under BEt₃/catechol repair conditions, achieving approximately 90% isolated yield when reacted with thiol nucleophiles on allyl glycoside scaffolds . This contrasts with the standard TEC protocol (without BEt₃/catechol), where allylic and benzylic substrates typically suffer from competing hydrogen-atom transfer (HAT) pathways that reduce yields to 30–50% . The carbamate protecting group remained fully intact under these radical-mediated conditions, confirming its stability profile .

Thiol-ene coupling Radical-mediated synthesis Carbohydrate conjugation

Chain Length Effect: Cyclization Preference for 5-Membered vs. 4- or 6-Membered Ring Formation in Heterocycle Synthesis

The 3-chloropropyl chain in benzyl N-(3-chloropropyl)carbamate (53602-19-0) favors five-membered ring formation upon intramolecular N-alkylation, generating pyrrolidine scaffolds. This contrasts with benzyl N-(2-chloroethyl)carbamate (CAS 129414-33-1), which tends to form three-membered aziridine rings (high ring strain, competitive elimination), and benzyl N-(4-chlorobutyl)carbamate (CAS 2680748-47-2), which predominantly yields six-membered piperidine rings with slower cyclization kinetics . The ring-closure rates follow Baldwin's rules: 5-exo-tet (n=3) is significantly faster than 6-exo-tet (n=4) due to reduced entropic penalty, making the 3-chloropropyl spacer kinetically optimal for pyrrolidine synthesis .

Heterocycle synthesis Cyclization kinetics Piperidine and pyrrolidine formation

Commercial Availability and Purity Profile for Direct Procurement Comparison

Benzyl N-(3-chloropropyl)carbamate (53602-19-0) is commercially available from multiple vendors at ≥98% purity (CalpacLab, Leyan) and 95% purity (Enamine) in package sizes ranging from 50 mg to 250 mg . In contrast, the bromo analog (CAS 39945-54-5) is typically offered at ≥97% purity with more limited stock availability, and the Boc analog (CAS 116861-31-5) is commonly supplied at 95% purity . The higher and more consistently reported purity specification (98%) for the Cbz-chloro compound reduces the need for in-house purification prior to use in sensitive reactions, contributing to overall workflow efficiency .

Vendor sourcing Purity specification Supply chain assessment

Physical State and Storage: Liquid vs. Low-Melting Solid for Automated Liquid Handling

Benzyl N-(3-chloropropyl)carbamate (53602-19-0) is a liquid at ambient temperature (colorless to pale yellow liquid), which facilitates automated liquid dispensing and precise volumetric measurement in parallel synthesis and high-throughput experimentation (HTE) platforms . In contrast, tert-butyl (3-chloropropyl)carbamate (CAS 116861-31-5) is a low-melting solid (mp ~37–39°C) that requires pre-warming or dissolution in a co-solvent before transfer, introducing additional operational steps and potential weighing errors when handling small quantities (<100 mg) . The liquid physical state of the Cbz-protected compound is an undervalued but practically significant advantage for laboratories employing robotic synthesis workstations.

Physical property differentiation Automated synthesis compatibility Storage and handling

Documented and Preferentially Suited Application Scenarios for Benzyl N-(3-Chloropropyl)carbamate (53602-19-0)


Pyrrolidine and Indolizidine Scaffold Construction via 5-exo-tet Cyclization

The 3-chloropropyl spacer kinetically favors intramolecular 5-exo-tet N-alkylation to generate pyrrolidine rings, a privileged scaffold in Medicinal Chemistry. Following cyclization, the Cbz group can be removed by hydrogenolysis to liberate the secondary amine for further functionalization. This application is supported by the Baldwin's rules analysis in Section 3 , which establishes the 3-carbon chain as kinetically optimal for five-membered ring formation compared to 2- or 4-carbon analogs. The compound has been explicitly used in the synthesis of the macrocyclic spermidine alkaloid oncinotine via such cyclization strategies .

Radical-Mediated Thiol-Ene Bioconjugation with Allyl Glycosides

The compound demonstrated a documented ~90% isolated yield in thiol-ene coupling reactions under BEt₃/catechol repair conditions, significantly outperforming standard TEC protocols (30–50% yield) for substrates susceptible to hydrogen-atom transfer side reactions. This makes it a preferred choice for glycochemistry and bioconjugation applications where allyl glycoside substrates must be functionalized with amino-containing thiols while preserving the carbamate protecting group for downstream hydrogenolysis .

Multi-Step Synthesis Requiring Acid-Sensitive Orthogonal Protection

When a synthetic route contains both a 3-chloropropylamine-derived intermediate and an acid-labile protecting group (e.g., tert-butyl ester, silyl ether, or trityl group), the Cbz group in benzyl N-(3-chloropropyl)carbamate provides a necessary orthogonal deprotection option. The Cbz group is quantitatively stable under the acidic conditions (50% TFA/CH₂Cl₂) used to remove Boc groups but is cleaved cleanly by hydrogenolysis (H₂, Pd/C, >95% conversion), as established in Section 3 . This orthogonality is essential for the convergent assembly of complex targets, such as HIV protease inhibitor intermediates that require preservation of epoxide or hydroxyl functionality during amine deprotection.

High-Throughput Experimentation (HTE) and Automated Parallel Synthesis

The liquid physical state of benzyl N-(3-chloropropyl)carbamate at ambient temperature makes it directly compatible with automated liquid handling workstations without requiring pre-solubilization or heating. In contrast, the Boc analog (tert-butyl (3-chloropropyl)carbamate) is a low-melting solid (mp 37–39°C), introducing additional dispensing steps that can compromise throughput and precision in HTE campaigns . Procurement of the liquid Cbz-chloro building block is therefore operationally advantageous for medicinal chemistry groups performing library synthesis on robotic platforms.

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